molecular formula C25H25ClN2O3 B12015976 N'-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 765903-61-5

N'-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B12015976
CAS No.: 765903-61-5
M. Wt: 436.9 g/mol
InChI Key: BEIVTCWNZGXCBT-WPWMEQJKSA-N
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Description

N’-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond connected to a carbon-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 2-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, industrial processes might incorporate automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines. Substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N’-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with biological targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The aromatic rings and substituents can also engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
  • N’-(4-Ethoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
  • N’-(4-Propoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide

Uniqueness

N’-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall biological activity. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative might exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.

Properties

CAS No.

765903-61-5

Molecular Formula

C25H25ClN2O3

Molecular Weight

436.9 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C25H25ClN2O3/c1-2-3-16-30-22-14-10-19(11-15-22)17-27-28-25(29)23-6-4-5-7-24(23)31-18-20-8-12-21(26)13-9-20/h4-15,17H,2-3,16,18H2,1H3,(H,28,29)/b27-17+

InChI Key

BEIVTCWNZGXCBT-WPWMEQJKSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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